molecular formula C10H13F2NO B13688461 (R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine

(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine

Cat. No.: B13688461
M. Wt: 201.21 g/mol
InChI Key: HJNOWPOIABRTHR-UHFFFAOYSA-N
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Description

®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine is a chiral compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the difluoromethylation of a suitable phenyl precursor, followed by the introduction of the ethanamine group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its chiral nature makes it a valuable tool for investigating enantioselective processes and understanding the role of chirality in biological systems.

Medicine

In medicinal chemistry, ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The ethanamine moiety may also contribute to the compound’s overall activity by interacting with biological receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[3-[Trifluoromethoxy]phenyl]ethanamine
  • ®-1-[3-[Methoxy]phenyl]ethanamine
  • ®-1-[3-[Difluoromethyl]phenyl]ethanamine

Uniqueness

Compared to similar compounds, ®-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine is unique due to the presence of the difluoromethoxy group. This functional group imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-[3-[difluoro(methoxy)methyl]phenyl]ethanamine

InChI

InChI=1S/C10H13F2NO/c1-7(13)8-4-3-5-9(6-8)10(11,12)14-2/h3-7H,13H2,1-2H3

InChI Key

HJNOWPOIABRTHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(OC)(F)F)N

Origin of Product

United States

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